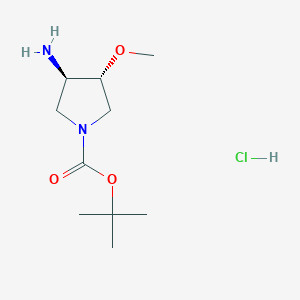

tert-butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride

Description

Pyrrolidine-Based Chiral Scaffolds in Contemporary Medicinal Chemistry

Role of tert-Butyl rac-(3R,4R)-3-Amino-4-Methoxy-1-Pyrrolidinecarboxylate Hydrochloride in Stereochemical Diversity

The pyrrolidine ring ’s pseudorotation capability allows it to adopt multiple conformations, enhancing its utility in drug design. tert-Butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride (molecular formula: C₁₁H₂₂ClN₂O₃; molecular weight: 270.76 g/mol) exemplifies this flexibility. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection for the amine, while the methoxy group at C4 introduces hydrogen-bonding potential.

Structural and Stereochemical Features

- Chiral Centers : The (3R,4R) configuration ensures enantioselective interactions with biological targets. X-ray crystallography of analogous compounds reveals a puckered ring conformation that optimizes binding to enzymes like acetylcholinesterase.

- Functional Groups :

Table 1: Physicochemical Properties of Key Pyrrolidine Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| Target Hydrochloride Salt | 270.76 | 392 (predicted) | 1.15 (predicted) | 8.9 |

| (3R,4S)-Boc-3-Amino-4-Methoxypyrrolidine | 216. |

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOLHSBJOADQTE-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965305-46-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965305-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as methyl iodide.

tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability. Flow microreactor systems have been shown to enhance the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl groups or the pyrrolidine ring, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Reduced analogs with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

1.1 Role as a Building Block

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. The presence of the pyrrolidine ring is particularly valuable in drug design, as it can enhance the bioavailability and efficacy of therapeutic agents .

1.2 Potential Therapeutic Uses

Research indicates that derivatives of this compound may be useful in treating T-cell-dependent disorders. The synthesis of transition state analogue inhibitors from this compound has been explored, which could potentially lead to new treatments for autoimmune diseases and other conditions involving T-cell activation .

Enzyme Inhibition Studies

2.1 Inhibitors Development

The compound has been studied for its ability to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been used to create inhibitors for enzymes that play critical roles in T-cell signaling and activation processes. These inhibitors are crucial for understanding immune responses and developing immunomodulatory therapies .

2.2 Case Studies on Efficacy

In one study, the synthesis of a transition state analogue from this compound showed promising results in inhibiting enzyme activity related to T-cell activation. The research demonstrated that modifications to the tert-butyl group could significantly enhance inhibitory potency, suggesting a pathway for optimizing drug candidates derived from this compound .

Synthetic Methodologies

3.1 Efficient Synthesis Routes

The synthesis of tert-butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride has been reported to involve several efficient methodologies, including 1,3-dipolar cycloaddition reactions and enzymatic resolutions. These methods not only provide high yields but also allow for the generation of enantiomerically pure compounds, which are essential in pharmaceutical applications .

3.2 Mechanistic Insights

Studies have elucidated the mechanisms by which this compound can undergo transformations leading to various derivatives. For example, alkoxide-triggered migrations have been documented, showcasing the versatility of the tert-butyloxycarbonyl (Boc) protecting group in synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, the amino group may form hydrogen bonds with active site residues, while the methoxy group may participate in hydrophobic interactions. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(a) Methoxy vs. Hydroxy Analogues

- tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0): Similarity: 1.00 (structural backbone identical; hydroxyl replaces methoxy).

- tert-butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride: Advantage: Methoxy’s electron-donating nature enhances metabolic stability and membrane permeability .

(b) Fluorinated Analogues

- tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1441392-27-3): Key Difference: Fluorine substituent at position 3. Impact: Fluorine’s electronegativity and small size improve bioavailability and resistance to oxidation but may alter steric interactions .

(c) Piperidine Derivatives

- trans-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4): Similarity: 0.91 (six-membered piperidine ring vs. five-membered pyrrolidine). Impact: Larger ring size alters conformational flexibility and binding affinity to targets like kinases or GPCRs .

Stereochemical Variations

- tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1441392-27-3): Key Difference: (3R,4S) stereochemistry vs. (3R,4R) in the target compound. Impact: Stereochemistry dictates enantioselective interactions; (3R,4S) may exhibit reduced activity in certain biological assays .

Functional Group Modifications

- tert-butyl cis-3-amino-4-methylpyrrolidine-1-carboxylate (CAS 1107658-75-2): Key Difference: Methyl group replaces methoxy at position 4. Impact: Methyl’s hydrophobicity enhances passive diffusion but reduces hydrogen-bonding capacity .

Data Table: Key Properties of Selected Compounds

Biological Activity

Tert-butyl rac-(3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with significant substituents that enhance its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₃·HCl

- Molecular Weight : Approximately 216.28 g/mol

- IUPAC Name : tert-butyl (3R,4R)-3-amino-4-methoxy-pyrrolidine-1-carboxylate hydrochloride

This compound is characterized by the presence of an amino group at the 3-position and a methoxy group at the 4-position of the pyrrolidine ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups contribute to binding affinity through hydrogen bonding and electrostatic interactions. The compound may act as an inhibitor or modulator depending on the target enzyme or receptor involved.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation or synthesis.

- Receptor Modulation : It can affect receptor activity, influencing pathways related to neuroprotection or synaptic transmission.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Studies have shown that similar compounds can prevent neuronal cell death and reduce oxidative stress.

- Antidepressant Activity : Compounds with similar structures have been investigated for their potential antidepressant effects by modulating neurotransmitter systems.

- Anti-inflammatory Properties : There is evidence suggesting that such compounds can reduce inflammation in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key considerations for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as demonstrated in analogous pyrrolidine derivatives (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) .

- Chiral Resolution : Employ chiral chromatography or enzymatic resolution to separate stereoisomers, as seen in studies of rac-(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride .

- Reaction Conditions : Optimize temperature (0–20°C) and use catalysts like DMAP with triethylamine in dichloromethane to minimize racemization .

Advanced: How can contradictions in stereochemical assignments between computational predictions and experimental data be resolved?

Methodological Answer:

- Experimental Validation : Combine NMR coupling constants (e.g., for vicinal protons) with X-ray crystallography to confirm stereochemistry, as applied to tert-butyl (2S,4R)-4-hydroxypyrrolidine derivatives .

- Computational Refinement : Use density functional theory (DFT) to model nuclear Overhauser effect spectroscopy (NOESY) correlations and vibrational circular dichroism (VCD) for chiral centers .

- Cross-Referencing : Compare data with structurally similar compounds, such as (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride, to identify systematic errors .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Purity Assessment : Use reversed-phase HPLC with UV detection (95% purity threshold) and elemental analysis (C, H, N) .

- Structural Confirmation :

Advanced: What strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation Studies :

- Degradation Pathway Identification : Use LC-MS to detect byproducts (e.g., free amine from HCl-mediated Boc cleavage) .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage Conditions :

- Handling Precautions : Use gloveboxes for hygroscopic samples and avoid prolonged exposure to light or moisture .

Advanced: What methodologies study reactivity in nucleophilic substitution reactions at methoxy/Boc groups?

Methodological Answer:

- Kinetic Studies :

- Computational Modeling : Use molecular docking or MD simulations to predict steric hindrance at the methoxy group .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy .

- Partition Coefficient (LogP) : Measure via shake-flask method or HPLC retention time correlation .

Advanced: How can enantiomeric excess (ee) be quantified without chiral columns?

Methodological Answer:

- Derivatization : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze diastereomers via H NMR .

- Capillary Electrophoresis : Employ cyclodextrin-based buffers to separate enantiomers, validated with polarimetric detection .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for HCl gas release during Boc deprotection .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as recommended for tert-butylhydrazine hydrochloride handling .

Advanced: How can computational tools predict the compound’s metabolic or enzymatic interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.